molecular formula C8H9NO2 B154636 5-Deoxypyridoxal CAS No. 1849-49-6

5-Deoxypyridoxal

Cat. No.: B154636
CAS No.: 1849-49-6
M. Wt: 151.16 g/mol
InChI Key: SOYIPVHKLPDELX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Deoxypyridoxal is involved in non-enzymatic electrophilic catalysis of carbon deprotonation of glycine, enhancing the carbon acidity of alpha-amino acids . It forms an imine with alanine, which then undergoes deprotonation at the alpha-amino carbon of alanine to form a resonance delocalized this compound-stabilized carbanion .

Cellular Effects

This compound has been shown to increase the oxygen affinity of hemoglobin solutions, as well as of dilute suspensions of normal and sickle red cells and whole blood . This suggests that it may have significant effects on cellular processes, particularly those involving oxygen transport and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of an imine with alanine, which then undergoes deprotonation at the alpha-amino carbon of alanine to form a resonance delocalized this compound-stabilized carbanion . This mechanism suggests that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound reacts with alanine to form an imine, which then undergoes deprotonation at the alpha-amino carbon of alanine to form a resonance delocalized this compound-stabilized carbanion .

Metabolic Pathways

This compound is involved in the non-enzymatic electrophilic catalysis of carbon deprotonation of glycine, a crucial metabolic pathway . It also plays a role in the reaction of hemoglobin with oxygen, suggesting its involvement in metabolic pathways related to oxygen transport and utilization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Deoxypyridoxal can be synthesized through catalytic hydrogenolysis of the corresponding 5-phosphorylated derivatives. This method involves the reduction of the phosphorylated compound using a suitable catalyst, resulting in high yields of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the catalytic hydrogenolysis approach mentioned above can be scaled up for industrial applications. The process involves standard organic synthesis techniques, including purification by sublimation and spectrophotometric determination of concentrations .

Chemical Reactions Analysis

Types of Reactions: 5-Deoxypyridoxal undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of Schiff bases with amino groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Schiff bases.

Mechanism of Action

The mechanism by which 5-Deoxypyridoxal exerts its effects involves the formation of Schiff bases with the terminal amino groups of the alpha chains of hemoglobin. This interaction stabilizes the oxy form of hemoglobin, thereby increasing its oxygen affinity. The compound’s aldehyde group is highly reactive, facilitating the formation of these Schiff bases under physiological conditions .

Comparison with Similar Compounds

Uniqueness of 5-Deoxypyridoxal: this compound is unique due to its high reactivity and ability to form Schiff bases with hemoglobin, significantly increasing its oxygen affinity. This property makes it a promising candidate for therapeutic applications, particularly in treating sickle cell anemia .

Properties

IUPAC Name

3-hydroxy-2,5-dimethylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-9-6(2)8(11)7(5)4-10/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYIPVHKLPDELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1C=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171672
Record name 5-Deoxypyridoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849-49-6
Record name 5-Deoxypyridoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Deoxypyridoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Deoxypyridoxal
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG9ZA4DZU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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